

In-Depth Technical Guide: Health and Safety of 2-Decyl-1-tetradecanol

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Compound of Interest

Compound Name: 2-Decyl-1-tetradecanol

Cat. No.: B1661990

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for **2-Decyl-1-tetradecanol**. The information is compiled from Safety Data Sheets (SDS), toxicological databases, and scientific literature. Where data for **2-Decyl-1-tetradecanol** is not available, information on structurally similar long-chain branched alcohols (Guerbet alcohols) is provided as a surrogate for a more complete assessment.

Chemical and Physical Properties

2-Decyl-1-tetradecanol is a branched-chain fatty alcohol. A summary of its key chemical and physical properties is presented in Table 1.

Property	Value
CAS Number	58670-89-6
Molecular Formula	C ₂₄ H ₅₀ O
Molecular Weight	354.65 g/mol
Appearance	Colorless liquid
Boiling Point	271-275 °C at 33 mmHg
Melting Point	17-20 °C
Density	0.842 g/mL at 25 °C
Water Solubility	Insoluble
Flash Point	210 °C (open cup)

Toxicological Data

The available toxicological data for **2-Decyl-1-tetradecanol** and its structural analogues are summarized in the following tables.

Table 2: Acute Toxicity

Endpoint	Species	Route	Value	Guideline
Oral LD ₅₀	Rat	Oral	> 39,069 mg/kg bw	OECD 401[1]
Dermal LD ₅₀	Rabbit	Dermal	> 5,000 mg/kg bw (Analogue data for long-chain aliphatic alcohols)	-
Inhalation LC ₅₀	-	Inhalation	No data available	-

Table 3: Irritation and Sensitization

Endpoint	Species	Result	Guideline
Skin Irritation	Rabbit	Slight irritant	OECD 404[1]
Eye Irritation	Rabbit	Slight irritant	OECD 405[1]
Skin Sensitization	-	No data available. Long-chain fatty alcohols are generally not considered to be skin sensitizers.[2][3]	-

Table 4: Repeated Dose Toxicity

Endpoint	Species	Route	NOAEL	Guideline
90-day Study	Rat	Oral	No data available. For branched-chain alcohols (C5 to C13), the NOAEL is reported to be 125 mg/kg bw/day based on low systemic toxicity.[4]	OECD 408

Table 5: Genotoxicity

Endpoint	System	Result	Guideline
Bacterial Reverse Mutation (Ames Test)	S. typhimurium	Negative	OECD 471[1]

Table 6: Carcinogenicity and Reproductive Toxicity

Endpoint	Species	Route	Result	Guideline
Carcinogenicity	-	-	No data available. Long-chain alcohols are not reported to be carcinogenic.[1]	-
Reproductive Toxicity	-	-	No data available. Fatty alcohols have shown no evidence of reproductive toxicity.[2]	-

Experimental Protocols

Detailed methodologies for the key toxicological studies are described below, based on the referenced OECD guidelines.

Acute Oral Toxicity (OECD Guideline 401)

The acute oral toxicity of **2-Decyl-1-tetradecanol** was assessed in a study following OECD Guideline 401.[5][6][7][8]

- **Test Animals:** Healthy young adult rats of a single sex (or both, but treated in separate groups) are used.[5] Animals are fasted prior to administration of the test substance.
- **Dose Administration:** The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.[5] Multiple doses may be given over a 24-hour period for substances with low toxicity.
- **Observation Period:** Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.[5]

- Necropsy: All animals (those that die during the study and survivors at the end of the observation period) are subjected to a gross necropsy.[\[5\]](#)
- Data Analysis: The LD₅₀ (median lethal dose) is calculated, which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.[\[5\]](#)

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

The skin irritation potential of **2-Decyl-1-tetradecanol** was evaluated according to OECD Guideline 404.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Test Animals: Healthy young adult albino rabbits are used.
- Test Procedure: A small area of the animal's dorsal skin is clipped free of fur. 0.5 mL of the liquid test substance is applied to the skin and covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.[\[9\]](#)
- Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[\[12\]](#) The reactions are scored according to a graded scale.
- Data Analysis: The mean scores for erythema and edema are calculated for each observation time to determine the irritation potential.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

The eye irritation potential of **2-Decyl-1-tetradecanol** was assessed based on OECD Guideline 405.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

- Test Animals: Healthy young adult albino rabbits are used.
- Test Procedure: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the animal.[\[15\]](#) The other eye remains untreated and serves as a control. The eyelids are held together for about one second to prevent loss of the material.
- Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.[\[15\]](#) The reactions are scored according to a graded scale.

- Data Analysis: The mean scores for each observation point are calculated to determine the irritation potential.

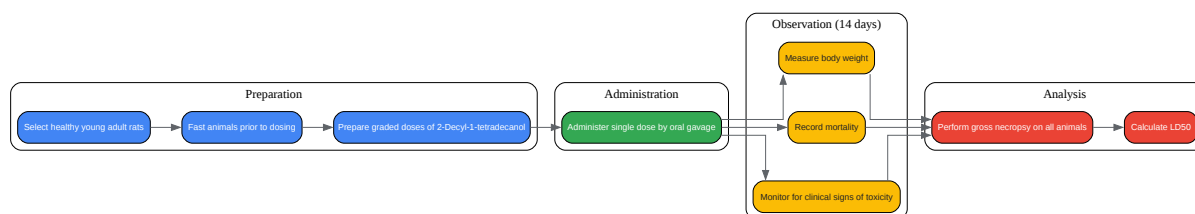
Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

The mutagenic potential of **2-Decyl-1-tetradecanol** was evaluated using the Ames test as per OECD Guideline 471.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

- Test System: Histidine-requiring strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-requiring strains of *Escherichia coli* are used.[\[19\]](#)
- Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), which is a liver fraction from rats pre-treated with an enzyme-inducing agent.[\[19\]](#) This mimics mammalian metabolism.
- Procedure: The bacterial strains are exposed to the test substance at various concentrations on a minimal agar medium lacking the required amino acid.[\[19\]](#) If the substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to synthesize the amino acid and form visible colonies.
- Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

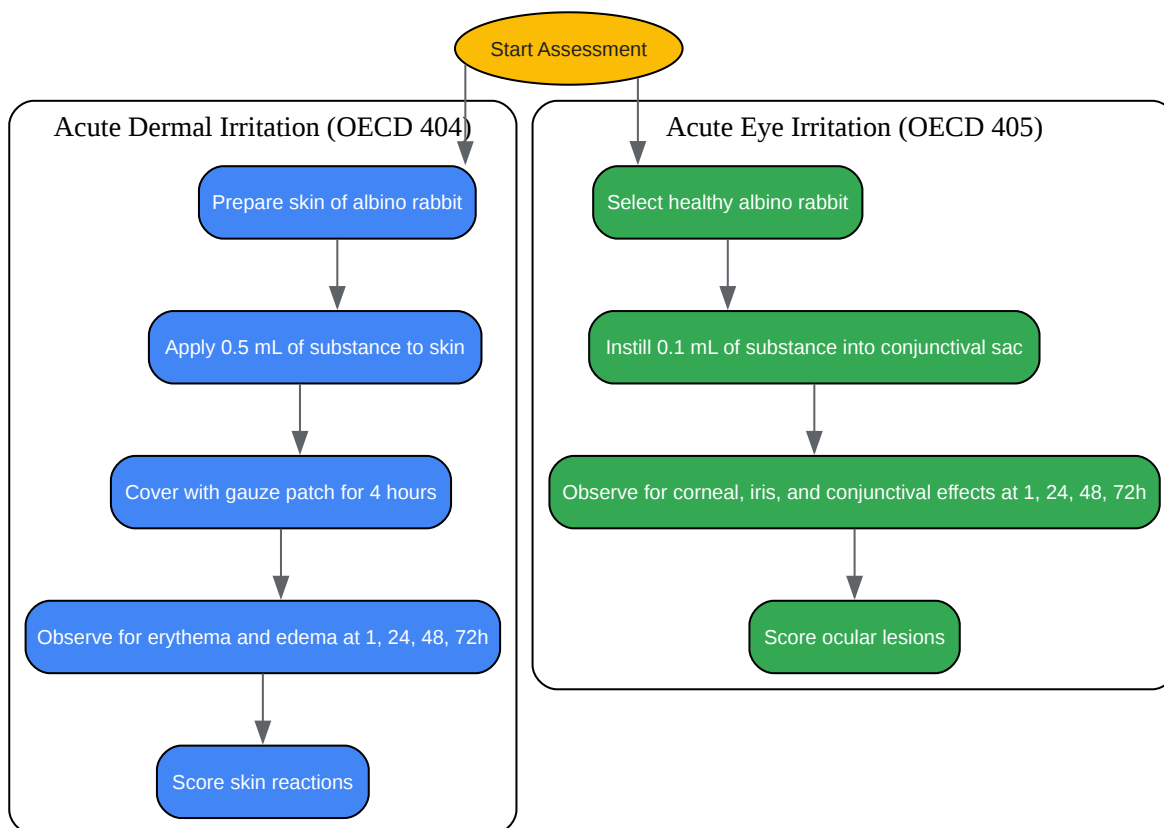
Visualizations

The following diagrams illustrate the experimental workflows for key toxicity assessments and the overall safety assessment logic for **2-Decyl-1-tetradecanol**.



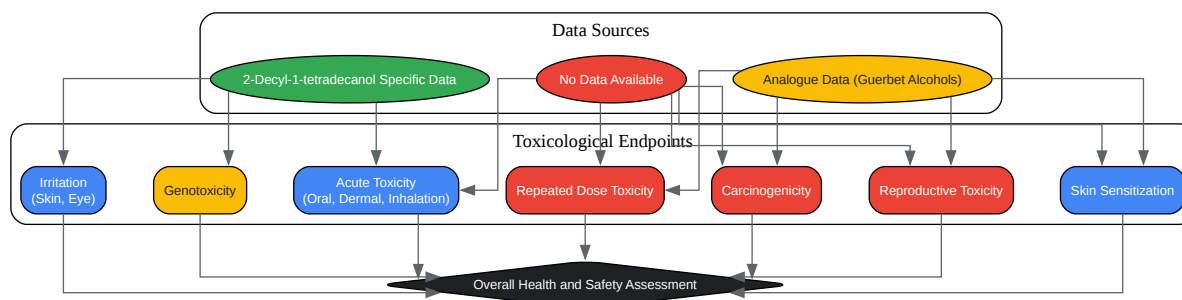
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Caption: Workflow for Acute Oral Toxicity Testing (OECD 401).



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Caption: Workflows for Acute Dermal and Eye Irritation Testing.



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Caption: Logical Flow of Safety Assessment for **2-Decyl-1-tetradecanol**.

Summary and Conclusion

2-Decyl-1-tetradecanol exhibits a low order of acute oral toxicity and is classified as a slight irritant to the skin and eyes.[1] It is not mutagenic in the Ames test.[1] For other toxicological endpoints, data on **2-Decyl-1-tetradecanol** is not available. However, based on data from structurally similar long-chain and branched-chain alcohols, it is not expected to be a skin sensitizer, or to have significant repeated-dose, carcinogenic, or reproductive toxicity.[2][3][4]

Researchers, scientists, and drug development professionals should handle **2-Decyl-1-tetradecanol** with standard laboratory precautions, including the use of personal protective equipment such as gloves and safety glasses to avoid skin and eye contact. Given its low volatility, the risk of inhalation exposure under normal laboratory conditions is expected to be low. However, if aerosols are generated, appropriate respiratory protection should be considered.

This guide provides a summary of the currently available health and safety information. A complete toxicological profile would require further testing for the endpoints where data is currently lacking.

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